Cas no 1494872-99-9 (3-[(3-Aminoazetidin-1-yl)methyl]phenol)

3-[(3-Aminoazetidin-1-yl)methyl]phenol is a versatile intermediate in organic synthesis, featuring both an aminoazetidine moiety and a phenolic hydroxyl group. This structure enables its use in the development of pharmaceuticals, particularly as a building block for bioactive molecules targeting CNS disorders, inflammation, and antimicrobial applications. The azetidine ring confers conformational rigidity, potentially enhancing binding affinity in drug-receptor interactions, while the phenol group offers a site for further functionalization. Its balanced polarity and reactivity make it suitable for cross-coupling reactions, amide formations, and other derivatizations. The compound’s stability under standard conditions ensures reliable handling in research and industrial settings.
3-[(3-Aminoazetidin-1-yl)methyl]phenol structure
1494872-99-9 structure
Product name:3-[(3-Aminoazetidin-1-yl)methyl]phenol
CAS No:1494872-99-9
MF:C10H14N2O
MW:178.230962276459
CID:4774977

3-[(3-Aminoazetidin-1-yl)methyl]phenol Chemical and Physical Properties

Names and Identifiers

    • 3-[(3-aminoazetidin-1-yl)methyl]phenol
    • 3-[(3-Aminoazetidin-1-yl)methyl]phenol
    • Inchi: 1S/C10H14N2O/c11-9-6-12(7-9)5-8-2-1-3-10(13)4-8/h1-4,9,13H,5-7,11H2
    • InChI Key: BYMNFNPFKICUOL-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)CN1CC(C1)N

Computed Properties

  • Exact Mass: 178.110613074 g/mol
  • Monoisotopic Mass: 178.110613074 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5
  • XLogP3: 0.1
  • Molecular Weight: 178.23

3-[(3-Aminoazetidin-1-yl)methyl]phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-2818-0.5g
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9 95%+
0.5g
$731.0 2023-09-07
Life Chemicals
F1908-2818-2.5g
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9 95%+
2.5g
$1679.0 2023-09-07
TRC
A222396-500mg
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9
500mg
$ 435.00 2022-06-08
TRC
A222396-100mg
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9
100mg
$ 115.00 2022-06-08
TRC
A222396-1g
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9
1g
$ 680.00 2022-06-08
Life Chemicals
F1908-2818-5g
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9 95%+
5g
$2525.0 2023-09-07
Life Chemicals
F1908-2818-10g
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9 95%+
10g
$3532.0 2023-09-07
Life Chemicals
F1908-2818-0.25g
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-2818-1g
3-[(3-aminoazetidin-1-yl)methyl]phenol
1494872-99-9 95%+
1g
$770.0 2023-09-07

3-[(3-Aminoazetidin-1-yl)methyl]phenol Related Literature

Additional information on 3-[(3-Aminoazetidin-1-yl)methyl]phenol

Recent Advances in the Study of 3-[(3-Aminoazetidin-1-yl)methyl]phenol (CAS: 1494872-99-9) and Its Applications in Chemical Biology and Medicine

The compound 3-[(3-Aminoazetidin-1-yl)methyl]phenol (CAS: 1494872-99-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development. The information presented here is derived from recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the versatility of 3-[(3-Aminoazetidin-1-yl)methyl]phenol as a building block in the synthesis of novel bioactive molecules. Its azetidine ring, combined with the phenolic hydroxyl group, provides a scaffold that can be readily modified to enhance binding affinity and selectivity for various biological targets. Researchers have successfully incorporated this compound into the design of inhibitors targeting enzymes such as kinases and proteases, which are implicated in numerous diseases, including cancer and inflammatory disorders.

One of the most promising applications of 3-[(3-Aminoazetidin-1-yl)methyl]phenol is in the development of small-molecule inhibitors for protein-protein interactions (PPIs). PPIs are notoriously difficult to target with traditional drug modalities, but the structural features of this compound enable the disruption of these interactions. Recent in vitro and in vivo studies have demonstrated its efficacy in modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and oncogenesis.

In addition to its role in drug discovery, 3-[(3-Aminoazetidin-1-yl)methyl]phenol has also been explored as a tool compound in chemical biology. Its ability to act as a fluorescent probe or a photoaffinity label has facilitated the study of enzyme mechanisms and the identification of novel drug targets. For instance, researchers have utilized this compound to map the active sites of enzymes involved in post-translational modifications, providing valuable insights into their function and regulation.

The synthesis of 3-[(3-Aminoazetidin-1-yl)methyl]phenol has been optimized in recent years to improve yield and purity. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient production of this compound on a gram scale. These synthetic improvements have paved the way for its broader application in high-throughput screening campaigns and structure-activity relationship (SAR) studies.

Despite these advancements, challenges remain in the development of 3-[(3-Aminoazetidin-1-yl)methyl]phenol-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further medicinal chemistry optimization. However, the compound's promising preclinical data and its potential to address unmet medical needs make it a compelling candidate for continued investigation.

In conclusion, 3-[(3-Aminoazetidin-1-yl)methyl]phenol (CAS: 1494872-99-9) represents a valuable tool in both chemical biology and drug discovery. Its unique structural features and versatile applications underscore its potential to contribute to the development of novel therapeutics. Future research should focus on overcoming the current limitations and exploring its full therapeutic potential in various disease contexts.

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